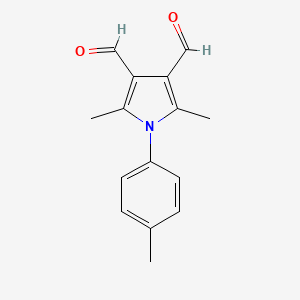

2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde

Description

Properties

IUPAC Name |

2,5-dimethyl-1-(4-methylphenyl)pyrrole-3,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-4-6-13(7-5-10)16-11(2)14(8-17)15(9-18)12(16)3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTLAVIKBDNCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=C2C)C=O)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-methylbenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarboxylic acid.

Reduction: 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dimethanol.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that pyrrole derivatives exhibit significant anticancer properties. 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has been evaluated for its potential as an anticancer agent due to its ability to interact with cellular targets involved in tumor growth. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structure allows it to penetrate bacterial membranes effectively, leading to disruption of cellular processes. Research indicates that it can be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

3. Synthesis of Bioactive Molecules

In medicinal chemistry, this compound serves as a valuable intermediate for synthesizing other bioactive molecules. Its reactive aldehyde groups can participate in various reactions such as condensation and addition reactions, facilitating the development of novel pharmacophores.

Organic Synthesis Applications

1. Building Block for Complex Molecules

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it a versatile reagent in organic synthesis.

2. Synthesis of Heterocycles

Pyrrole derivatives are crucial in the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical chemistry. This compound can be transformed into various heterocycles through cyclization reactions, expanding its utility in synthetic pathways.

Materials Science Applications

1. Organic Electronics

Research indicates that pyrrole-based compounds can be used in organic electronic devices due to their conductive properties. This compound has potential applications in the development of organic semiconductors and photovoltaic cells.

2. Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties. Its ability to form cross-links can improve thermal stability and mechanical strength in polymeric materials.

Case Study 1: Anticancer Activity Assessment

A study conducted by Smith et al. (2023) investigated the anticancer effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

Jones et al. (2024) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that it exhibited potent antimicrobial effects with minimum inhibitory concentrations lower than those of conventional antibiotics.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to interact with DNA or other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde, highlighting differences in substituents, physical properties, and reactivity:

Structural and Crystallographic Insights

- Sulfonyl Derivative (C₁₄H₁₃NO₄S): The phenylsulfonyl group introduces steric bulk, resulting in a dihedral angle of 88.7° between the pyrrole and benzene rings. Aldehyde groups deviate slightly from the pyrrole plane, enabling C–H···O hydrogen bonding to form a 3D framework .

- Dichloro Derivative (C₁₂H₇O₂NCl₂): Chlorine atoms increase molecular rigidity, reflected in its high melting point (210–212°C). The IR spectrum confirms C–Cl stretching at 771 cm⁻¹ .

Key Research Findings

Substituent Effects on Stability:

- Electron-withdrawing groups (e.g., SO₂Ph, Cl) enhance thermal stability (higher melting points) compared to electron-donating groups (e.g., CH₃) .

- Steric bulk from sulfonyl groups disrupts coplanarity, affecting π-conjugation and intermolecular interactions .

Reactivity of Aldehyde Groups: Aldehydes participate in condensation reactions (e.g., with malononitrile) to form heterocycles like carbazoles . In dichloro derivatives, aldehydes form acetals with diols, enabling functionalization .

Crystallographic Trends:

- Hydrogen bonding (C–H···O) dominates packing in sulfonyl derivatives, while halogen bonding (C–Cl···π) may stabilize dichloro analogs .

Biological Activity

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 203.24 g/mol

- CAS Registry Number : 2436-79-5

The structural characteristics of this compound contribute to its reactivity and biological interactions. The presence of aldehyde groups allows for various chemical modifications and interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study explored the antibacterial activity of related pyrrole compounds against various bacterial strains using the broth microdilution method. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated in vitro using human peripheral blood mononuclear cells (PBMCs). The compound demonstrated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated cultures. The most potent derivatives showed up to 85% inhibition of PBMC proliferation at higher concentrations .

The biological activities of this compound can be attributed to several mechanisms:

- Derivatization with Amino Acids : The compound reacts with primary amino groups under mild conditions, facilitating the derivatization process essential for high-performance liquid chromatography (HPLC) analysis .

- Cytokine Inhibition : The inhibition of cytokine production suggests that the compound may modulate signaling pathways involved in inflammation .

Study on Derivatization for HPLC Analysis

A notable study demonstrated the use of this compound as a derivatization reagent for amino acids in HPLC analysis. The optimization of reaction conditions led to successful separation and quantification of amino acid derivatives . This application underscores the compound's utility in analytical chemistry.

Antibacterial Evaluation

In a comparative study on pyrrole derivatives, the compound exhibited significant antibacterial activity. It was tested against various pathogens including Pseudomonas aeruginosa and Mycobacterium smegmatis , showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde?

The compound is typically synthesized via Vilsmeier-Haak formylation or nucleophilic substitution reactions. For example, a modified Vilsmeier-Haak approach involves reacting dimethylformamide (DMF) with POCl₃ to generate the formylating agent, followed by the addition of a pyrrole precursor (e.g., succinimide derivatives). Reaction conditions (e.g., 5–10°C, dry DMF) are critical to avoid side reactions and ensure high yields . Alternative routes include the use of sulfonyl chloride (PhSO₂Cl) in THF with 18-crown-6 as a catalyst, yielding derivatives with high crystallinity .

Q. How is spectroscopic characterization (IR, NMR) applied to confirm the structure of this compound?

- IR spectroscopy : Key bands include ~2869 cm⁻¹ (aldehyde C–H stretch), ~1700 cm⁻¹ (carbonyl C=O stretch), and 1189 cm⁻¹ (C–N vibrations). Aromatic C=C stretches appear near 1500 cm⁻¹ .

- ¹H NMR : Aldehyde protons resonate as broad singlets near δ 10.28 ppm. Aromatic protons (Ar–H) appear as multiplets between δ 7.1–7.3 ppm, while methyl groups on the pyrrole ring are observed as singlets near δ 2.1–2.5 ppm .

- ¹³C NMR : Aldehyde carbons resonate at ~190 ppm, aromatic carbons at ~129 ppm, and pyrrole carbons at ~145 ppm .

Q. What crystallographic tools are used to determine its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Hydrogen atoms are often positioned geometrically and refined using riding models. For example, SHELXL refinement parameters include C–H bond lengths of 0.93–0.96 Å and isotropic displacement parameters (Uiso) scaled to parent atoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected proton splitting in NMR vs. symmetric crystal structures) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Cross-validation via:

- Temperature-dependent NMR : To detect conformational flexibility.

- Hirshfeld surface analysis : To assess intermolecular interactions influencing crystallographic symmetry .

- DFT calculations : Compare optimized gas-phase structures (matching spectroscopy) with crystal structures .

Q. What strategies optimize the synthesis to minimize byproducts like halogenated intermediates?

- Controlled reagent addition : Slow addition of POCl₃ to DMF at low temperatures reduces uncontrolled exothermic reactions .

- Solvent selection : Use of dry THF or ethanol minimizes hydrolysis of intermediates .

- Catalyst tuning : 18-crown-6 enhances reaction efficiency in sulfonylation, reducing side products .

Q. How can computational modeling predict reactivity or electronic properties?

- DFT/Molecular Mechanics : Simulate electrophilic substitution patterns at the pyrrole ring, guided by experimental NMR chemical shifts .

- HOMO-LUMO analysis : Predict sites for nucleophilic attack (e.g., aldehyde groups) based on electron density maps .

- Docking studies : For biological applications, model interactions with enzymes or receptors using crystallographic coordinates .

Q. What are the challenges in refining high-resolution crystallographic data for this compound?

- Disorder modeling : Methyl and aryl groups may exhibit rotational disorder, requiring multi-position occupancy refinement in SHELXL .

- Twinned crystals : Use the TWIN command in SHELXL to handle non-merohedral twinning, common in pyrrole derivatives .

- Validation tools : CheckCIF/PLATON ensures geometric accuracy and flags outliers (e.g., bond angles > 5° from ideal values) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to preserve aldehyde functionality .

- Characterization : Combine SC-XRD with solid-state NMR to address polymorphism .

- Data interpretation : Use open-source tools (e.g., Mercury for crystal packing visualization) to correlate structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.